2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of an ethoxy group, a thiolane ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine typically involves the reaction of ethoxyethanol with thiolane and subsequent amination. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Thiolan-3-yl)ethan-1-amine: Similar structure but lacks the ethoxy group.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of the thiolane ring.
Uniqueness
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine is unique due to its combination of an ethoxy group, thiolane ring, and amine group.
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-ethoxy-2-(thiolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NOS/c1-2-10-8(5-9)7-3-4-11-6-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
WVNCKISSCZPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1CCSC1 |
Origin of Product |
United States |
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